Engineering the Privileged Scaffold: A Technical Guide to 2-Fluoro-5-(3-thienyl)benzenecarbonitrile (CAS 886361-71-3)
Engineering the Privileged Scaffold: A Technical Guide to 2-Fluoro-5-(3-thienyl)benzenecarbonitrile (CAS 886361-71-3)
Executive Summary
In modern drug discovery and agrochemical development, the strategic selection of building blocks dictates the success of downstream lead optimization. 2-Fluoro-5-(3-thienyl)benzenecarbonitrile (CAS 886361-71-3) is a highly versatile, multi-functional biaryl scaffold. By integrating a highly activated aryl fluoride, a versatile nitrile handle, and a thiophene bioisostere, this molecule serves as a critical linchpin for synthesizing complex kinase inhibitors, CNS-active agents, and immunomodulators.
This whitepaper provides an in-depth mechanistic analysis of this scaffold, detailing its physicochemical rationale, structural advantages, and field-proven synthetic protocols for its assembly and downstream functionalization.
Structural Rationale & Pharmacophore Mapping
The utility of CAS 886361-71-3 lies in the synergistic relationship between its three primary functional groups. As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a programmable vector for target binding and metabolic tuning.
The Fluorine Effect & SNAr Activation
The incorporation of fluorine in drug design is a cornerstone of modern medicinal chemistry, fundamentally altering lipophilicity, pKa, and metabolic stability [1]. In this specific scaffold, the fluorine atom is positioned ortho to the strongly electron-withdrawing nitrile group. This arrangement significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. Consequently, the fluorine becomes an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr). Because fluorine's high electronegativity stabilizes the transient Meisenheimer complex during the rate-determining addition step, it reacts orders of magnitude faster than its chlorinated counterparts [2].
Thiophene as a Phenyl Bioisostere
The 3-thienyl group acts as a classic bioisostere for a phenyl ring. Replacing a benzene ring with a thiophene often improves aqueous solubility and alters the metabolic oxidation profile while preserving the essential
Nitrile Versatility
The cyano group (-CN) serves a dual purpose. Pharmacologically, it acts as a robust hydrogen-bond acceptor and a metabolic blocker. Synthetically, it is a highly versatile handle that can be hydrolyzed to primary amides, reduced to benzylamines, or converted via [3+2] cycloaddition into tetrazoles (a carboxylic acid bioisostere).
Fig 1. Pharmacophore mapping and structural rationale of the 2-Fluoro-5-(3-thienyl)benzonitrile core.
Quantitative Data & Reactivity Profiling
To effectively utilize this building block, one must understand its baseline physicochemical parameters and its kinetic behavior in standard coupling environments.
Table 1: Physicochemical Properties of CAS 886361-71-3 [4]
| Property | Value | Implication for Drug Design |
| Molecular Formula | C11H6FNS | Efficient atom economy for biaryl construction. |
| Molecular Weight | 203.23 g/mol | Low MW allows for extensive downstream elaboration without exceeding Lipinski limits. |
| LogP (Predicted) | ~2.8 - 3.2 | Ideal lipophilicity for passive membrane permeability. |
| Topological Polar Surface Area | 52.0 Ų | Excellent potential for blood-brain barrier (BBB) penetration. |
Table 2: Comparative SNAr Reactivity (Displacement with Morpholine, 80°C in DMSO)
| Leaving Group | Ortho-Substituent | Relative Reaction Rate | Mechanistic Rationale |
| -F (CAS 886361-71-3) | -CN | Very Fast ( | High electronegativity perfectly stabilizes the Meisenheimer complex. |
| -Cl | -CN | Moderate ( | Lower electronegativity results in a higher activation energy for the addition step. |
| -F | -H (No Nitrile) | No Reaction | Lack of electron-withdrawing group fails to activate the ring for nucleophilic attack. |
Synthetic Methodologies & Workflows
The construction and subsequent utilization of this scaffold rely on two robust, self-validating chemical transformations: the Suzuki-Miyaura Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr) .
Fig 2. Synthetic assembly and downstream functionalization workflow for CAS 886361-71-3.
Protocol 1: Assembly via Suzuki-Miyaura Cross-Coupling
This protocol outlines the synthesis of CAS 886361-71-3 from commercially available precursors. The causality behind the reagent selection is critical:
Step-by-Step Methodology:
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Preparation: In an oven-dried Schlenk flask, charge 5-bromo-2-fluorobenzonitrile (1.0 equiv, 10 mmol) and thiophen-3-ylboronic acid (1.1 equiv, 11 mmol).
-
Catalyst Loading: Add
(0.05 equiv, 0.5 mmol) and (2.5 equiv, 25 mmol). -
Solvent System: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/
(4:1 v/v, 50 mL). Causality Note: The water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate complex. -
Reaction: Evacuate and backfill the flask with
three times. Heat the mixture to 90°C for 4 hours. -
In-Process Control (IPC): Monitor via LC-MS or TLC (Hexanes/EtOAc 8:2). The reaction is self-validating when the starting bromide is completely consumed, yielding a single highly UV-active spot.
-
Workup: Cool to room temperature, dilute with EtOAc (100 mL), and wash with water (2 x 50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous
. -
Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography to afford 2-Fluoro-5-(3-thienyl)benzenecarbonitrile as a solid.
Protocol 2: Downstream Elaboration via SNAr
Once the scaffold is assembled, the highly activated fluorine atom can be displaced by various nucleophiles (e.g., secondary amines to form aniline derivatives).
Step-by-Step Methodology:
-
Preparation: Dissolve CAS 886361-71-3 (1.0 equiv, 5 mmol) in anhydrous DMF (15 mL).
-
Nucleophile Addition: Add the desired secondary amine (e.g., N-methylpiperazine, 1.2 equiv, 6 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 10 mmol). Causality Note: DIPEA acts as a non-nucleophilic proton sink, preventing the amine nucleophile from being deactivated by the generated HF.
-
Reaction: Heat the mixture to 80°C for 2 hours.
-
Validation & Workup: Pour the cooled reaction mixture into ice water (50 mL). The product will typically precipitate. If it does not, extract with EtOAc (3 x 30 mL). Washing the organic layer heavily with water (3 x 50 mL) is a self-validating purification step that completely removes the DMF and excess DIPEA, often yielding crude material pure enough for subsequent steps without chromatography.
Conclusion
CAS 886361-71-3 is not merely a chemical reagent; it is a meticulously balanced pharmacophore precursor. By leveraging the extreme SNAr reactivity of its ortho-fluoronitrile system and the favorable physicochemical properties of its thiophene bioisostere, medicinal chemists can rapidly generate structurally diverse, metabolically stable lead compounds. Adherence to the rigorous, self-validating protocols outlined above ensures high-fidelity execution in both discovery and process chemistry environments.
References
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Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design Journal of Medicinal Chemistry - ACS Publications URL:[Link]
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Roles of Fluorine in Drug Design and Drug Action Letters in Drug Design & Discovery (Bentham Science) URL:[Link]
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Degrading the key component of the inflammasome: Development of an NLRP3 PROTAC (Thiophene Bioisosteres) ChemRxiv URL:[Link]
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Suzuki reaction - Mechanism and Catalysis Wikipedia, The Free Encyclopedia URL: [Link]
